
1,1'-(5-Oxoheptane-1,4-diyl)diguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine is a biosynthetic intermediate of the neurotoxin saxitoxin, which is known to cause paralytic shellfish poisoning. This compound has a molecular formula of C9H20N6O and a molecular weight of 228.29 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine typically involves the reaction of heptane-1,4-dione with guanidine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role as a biosynthetic intermediate of saxitoxin, which is important in understanding paralytic shellfish poisoning.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurotoxins.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine involves its role as a biosynthetic intermediate of saxitoxin. Saxitoxin exerts its effects by blocking voltage-gated sodium channels in nerve cells, preventing the propagation of action potentials and leading to paralysis. The molecular targets and pathways involved in this process are critical for understanding the compound’s effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(5-Oxoheptane-1,4-diyl)diamine
- 1,1’-(5-Oxoheptane-1,4-diyl)diurea
- 1,1’-(5-Oxoheptane-1,4-diyl)diamide
Uniqueness
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine is unique due to its specific role as a biosynthetic intermediate of saxitoxin. This distinguishes it from other similar compounds, which may not have the same biological significance or applications.
Eigenschaften
Molekularformel |
C9H20N6O |
|---|---|
Molekulargewicht |
228.30 g/mol |
IUPAC-Name |
2-[1-(diaminomethylideneamino)-5-oxoheptan-4-yl]guanidine |
InChI |
InChI=1S/C9H20N6O/c1-2-7(16)6(15-9(12)13)4-3-5-14-8(10)11/h6H,2-5H2,1H3,(H4,10,11,14)(H4,12,13,15) |
InChI-Schlüssel |
DWJJDFJPMNKFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CCCN=C(N)N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


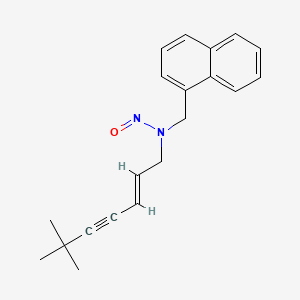
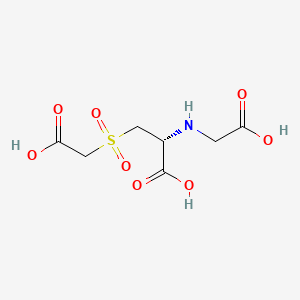
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
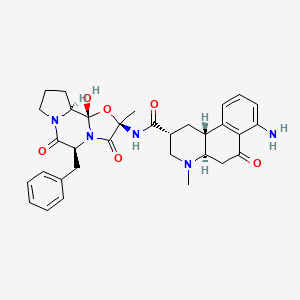
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)

![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)

![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
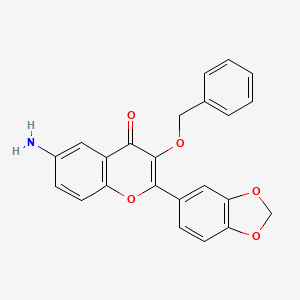
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)
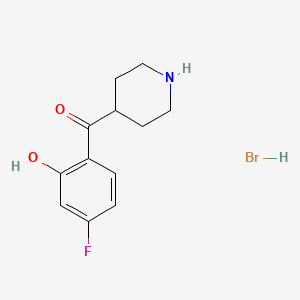
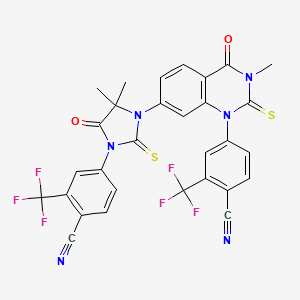
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
